molecular formula C20H24N2O6S B11129321 N-(4-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide

N-(4-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide

Cat. No.: B11129321
M. Wt: 420.5 g/mol
InChI Key: WGCLIGRYVDAQON-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a morpholine sulfonyl group, and a phenoxyacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Phenoxyacetamide Backbone: This step involves the reaction of 2-methyl-4-(morpholine-4-sulfonyl)phenol with chloroacetic acid or its derivatives under basic conditions to form the phenoxyacetamide intermediate.

    Introduction of the Methoxyphenyl Group: The intermediate is then reacted with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of a nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C20H24N2O6S/c1-15-13-18(29(24,25)22-9-11-27-12-10-22)7-8-19(15)28-14-20(23)21-16-3-5-17(26-2)6-4-16/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)

InChI Key

WGCLIGRYVDAQON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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